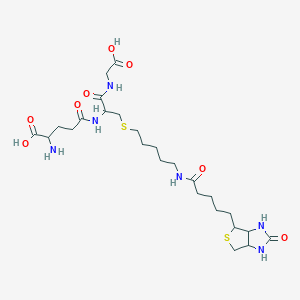
S-(1-Pentyl-5-biotinylamido)glutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1-Pentyl-5-biotinylamido)glutathione is a complex organic compound with a unique structure that includes multiple functional groups such as amino, carboxyl, and thioether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Pentyl-5-biotinylamido)glutathione involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Formation of the Thieno[3,4-d]imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-d]imidazole ring.
Attachment of the Pentanoylamino Group: The pentanoylamino group is introduced through an amide bond formation reaction, typically using coupling reagents such as carbodiimides.
Introduction of the Sulfanyl Group: The sulfanyl group is added via a nucleophilic substitution reaction, where a thiol reacts with an appropriate leaving group.
Formation of the Carboxymethylamino Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an ester or an acid chloride, to form the carboxymethylamino group.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete structure of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions, such as nucleophilic substitution or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
S-(1-Pentyl-5-biotinylamido)glutathione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups can form hydrogen bonds with biological molecules, while the thieno[3,4-d]imidazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- S-(1-Pentyl-5-biotinylamido)glutathione
- This compound
Uniqueness
The unique structure of this compound, particularly the presence of the thieno[3,4-d]imidazole ring and the combination of multiple functional groups, distinguishes it from other similar compounds. This unique structure contributes to its specific chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C₂₅H₄₂N₆O₈S₂ |
|---|---|
Molecular Weight |
618.77 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















